molecular formula C48H60N4O17P2 B1246202 Coreg CR CAS No. 610309-89-2

Coreg CR

Cat. No. B1246202
M. Wt: 1027 g/mol
InChI Key: LHNYXTULDSJZRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07902378B2

Procedure details

A suitable reactor is charged with acetone. The acetone solution is sequentially charged with carvedilol and water. Upon addition of the water, the slurry dissolves quickly. To the solution is added aqueous H3PO4. The reaction mixture is stirred at room temperature and carvedilol dihydrogen phosphate seeds are added in one portion. The solid precipitate formed is stirred, then filtered and the collected cake is washed with aqueous acetone. The cake is dried under vacuum to a constant weight. The cake is weighed and stored in a polyethylene container.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
carvedilol dihydrogen phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CC(C)=[O:3].[CH3:5][O:6][C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][C:12]=1[O:13][CH2:14][CH2:15][NH:16][CH2:17][CH:18]([OH:34])[CH2:19][O:20][C:21]1[CH:22]=[CH:23][CH:24]=[C:25]2[NH:33][C:32]3[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=3[C:26]=12.[OH:35][P:36]([OH:39])([OH:38])=[O:37]>O>[CH3:5][O:6][C:7]1[C:12]([O:13][CH2:14][CH2:15][NH:16][CH2:17][CH:18]([OH:34])[CH2:19][O:20][C:21]2[C:26]3[C:27]4[C:32]([NH:33][C:25]=3[CH:24]=[CH:23][CH:22]=2)=[CH:31][CH:30]=[CH:29][CH:28]=4)=[CH:11][CH:10]=[CH:9][CH:8]=1.[CH3:5][O:6][C:7]1[C:12]([O:13][CH2:14][CH2:15][NH:16][CH2:17][CH:18]([OH:34])[CH2:19][O:20][C:21]2[C:26]3[C:27]4[C:32]([NH:33][C:25]=3[CH:24]=[CH:23][CH:22]=2)=[CH:31][CH:30]=[CH:29][CH:28]=4)=[CH:11][CH:10]=[CH:9][CH:8]=1.[OH2:3].[OH:37][P:36]([OH:39])([OH:38])=[O:35].[OH:37][P:36]([OH:39])([OH:38])=[O:35] |f:4.5.6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=CC=CC1OCCNCC(COC=2C=CC=C3C2C=4C=CC=CC4N3)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OP(=O)(O)O
Step Four
Name
carvedilol dihydrogen phosphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
the slurry dissolves quickly
CUSTOM
Type
CUSTOM
Details
The solid precipitate formed
STIRRING
Type
STIRRING
Details
is stirred
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the collected cake is washed with aqueous acetone
CUSTOM
Type
CUSTOM
Details
The cake is dried under vacuum to a constant weight

Outcomes

Product
Name
Type
Smiles
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.O.OP(=O)(O)O.OP(=O)(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.